![molecular formula C12H16N2O4S B6581571 N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide CAS No. 1206989-66-3](/img/structure/B6581571.png)
N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide, also known as CSA-4, is an organic compound that has been studied for its potential applications in scientific research. CSA-4 has shown promise in biochemistry and physiology research, due to its ability to interact with a variety of biological molecules.
Scientific Research Applications
- The N-acyl sulfonamide moiety, which includes compounds like N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide, has been investigated for its antibacterial properties . Researchers explore its potential as an antimicrobial agent, particularly against bacterial pathogens.
- N-acylated sulfonamides play a crucial role in drug development. Scientists have explored novel N-acylated sulfonamide molecules for their therapeutic applications. These compounds serve as building blocks in drug synthesis, contributing to the creation of new pharmaceuticals .
Antibacterial Activity
Drug Synthesis
Mechanism of Action
Target of Action
Similar compounds, such as acetamide derivatives, have been known to interact with proteins like the aliphatic amidase expression-regulating protein .
Mode of Action
It’s worth noting that acetamide derivatives have been reported to inhibit the action of certain proteins at the protein level .
Biochemical Pathways
Sulfonamide derivatives, which are structurally similar, have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme in the folate pathway .
Pharmacokinetics
Similar compounds like acetamide have been reported to have certain pharmacokinetic properties .
Result of Action
Similar compounds have shown significant activity against human lung carcinoma (a-549) and human breast carcinoma (mcf-7) cell lines .
properties
IUPAC Name |
N-[3-(cyclopropylsulfonylamino)-4-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8(15)13-9-3-6-12(18-2)11(7-9)14-19(16,17)10-4-5-10/h3,6-7,10,14H,4-5H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYBSDVOSKKYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.